molecular formula C11H14N4 B175316 3-(Piperazin-1-YL)-1H-indazole CAS No. 131633-88-0

3-(Piperazin-1-YL)-1H-indazole

Cat. No. B175316
CAS RN: 131633-88-0
M. Wt: 202.26 g/mol
InChI Key: HCNSJWYUKDBQNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Piperazin-1-YL)-1H-indazole” is a chemical compound. Its structure was characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .


Synthesis Analysis

A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure .


Molecular Structure Analysis

The molecular structure of “this compound” was analyzed using SCXRD, DFT, and molecular docking .


Chemical Reactions Analysis

The synthesis of the 2-(piperazin-1-yl) quinolines derivatives was explained through several chemical reactions: acylation, sulfonylation, Claisen-Schmidt condensation, 1, 3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Field’s reaction .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 144.21 g/mol .

Scientific Research Applications

Medicinal Chemistry Applications

Piperazine-1-yl-1H-indazole derivatives, including compounds like 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, are significant in medicinal chemistry. Their synthesis is simple and efficient, and these compounds are characterized by spectral analysis. They are also subject to docking studies for further evaluation (Balaraju, Kalyani, & Laxminarayana, 2019).

Synthesis for Pre-clinical Evaluation

3-(1-piperazinyl)-1H-indazole derivatives were synthesized for the pre-clinical evaluation of a potential antipsychotic agent. A five-step sequence was developed for this synthesis, yielding an unsubstituted piperazine intermediate with a 67% overall yield (Leroy et al., 2001).

Pharmaceutical Properties and Activity

A series of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds were synthesized and tested for antidepressant and antianxiety activities, showcasing significant effects in behavioral and maze method tests (Kumar et al., 2017).

Development of CNS Disease Agents

In the context of central nervous system (CNS) diseases, 5-piperazinyl-3-sulfonylindazoles have been identified as potent and selective 5-HT(6) antagonists. These compounds are crucial for cognitive enhancement (Liu et al., 2010).

PET Imaging Probe Development

The compound (Z)-2-((1H-Indazol-3-yl)methylene)-6-[(11)C]methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one was synthesized for potential use as a PET probe in imaging of the enzyme PIM1, highlighting its application in medical imaging (Gao et al., 2013).

Investigating Mutagenicity and Metabolism

The mutagenicity and metabolic pathways of a compound containing a piperazinyl indazole motif were studied, revealing insights into the role of metabolic reactions in determining toxicity (Chen et al., 2006).

Ligand Development for Dopamine Receptors

A novel series of 3-(1-piperazinyl)-4,5-dihydro-1H-benzo[g]indazoles were developed as high-affinity ligands for the human dopamine D4 receptor. These compounds were designed for improved selectivity over ion channels (Collins et al., 1998).

Safety and Hazards

This compound is harmful if swallowed. It may cause an allergic skin reaction and serious eye irritation .

Future Directions

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . The synthesized compounds were also screened for their antibacterial activity by the agar diffusion method, and three of them were found to be active .

properties

IUPAC Name

3-piperazin-1-yl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-2-4-10-9(3-1)11(14-13-10)15-7-5-12-6-8-15/h1-4,12H,5-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNSJWYUKDBQNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564433
Record name 3-(Piperazin-1-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

131633-88-0
Record name 3-(Piperazin-1-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 1-benzenesulfonyl-3-(1-phenoxycarbonyl-4-piperazinyl)-1H-indazole (31.3 g, 67.7 mmol) in ethanol (500 ml) was added 50% KOH (aq.) (100 g of KOH in 100 g H2O) at room temperature. The reaction mixture was warmed to reflux for 6.5 hours and cooled to room temperature. After adjusting the pH to about two using HCl (con., 120 ml), the volatiles were removed under reduced pressure. The remaining residue was diluted with water and removed via filtration. The aqueous filtrate was washed with EtOAc and basified to pH=8 using 50% NaOH (aq.). The product was extracted into 10:1 dichloromethane/isopropylalcohol. The combined organics were dried (MgSO4), filtered, and concentrated to give 13.0 g of desired 3-piperazin-1-yl-1H-indazole as a brown solid which was used without further purification.
Name
1-benzenesulfonyl-3-(1-phenoxycarbonyl-4-piperazinyl)-1H-indazole
Quantity
31.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 4-(1H-indazol-3-yl)-1-piperazinecarbonitrile (8.0 g, 40 mmol) and 25% H2SO4 (100 ml) was stirred at reflux for 4.5 hours. The reaction was cooled in an ice bath and made basic by the dropwise addition of 50% NaOH. The basic solution was extracted with ethyl acetate. The ethyl acetate was washed with H2O, dried with MgSO4, and concentrated to afford 5.2 g (73% of the desired compound, as a solid. The solid was recrystallized twice from toluene to afford 3.0 g of 3-(1-piperazinyl)-1H-indazole, m.p.=153°-155° C.
Name
4-(1H-indazol-3-yl)-1-piperazinecarbonitrile
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
73%

Synthesis routes and methods III

Procedure details

To a suspension of 1-benzenesulfonyl-3-(1-phenoxycarbonyl-4-piperazinyl)-1H-indazole (31.3 g, 67.7 mmol) in ethanol (500 ml) was added 50% KOH (aq.) (100 g of KOH in 100 g H2O) at room temperature. The reaction mixture was warmed to reflux for 6.5 hours and cooled to room temperature. After adjusting the pH to about two using HCl (con., 120 ml), the volatiles were removed under reduced pressure. The remaining residue was diluted with water and removed via filtration. The aqueous filtrate was washed with EtOAc and basified to pH=8 using 50% NaOH (aq.). The product was extracted into 10:1 dichloromethane/isopropylalcohol. The combined organics were dried (MgSO4), filtered, and concentrated to give 13.0 of desired 3-piperazin-1-yl-1H-indazole as a brown solid which was used without further purification.
Name
1-benzenesulfonyl-3-(1-phenoxycarbonyl-4-piperazinyl)-1H-indazole
Quantity
31.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Piperazin-1-YL)-1H-indazole
Reactant of Route 2
Reactant of Route 2
3-(Piperazin-1-YL)-1H-indazole
Reactant of Route 3
Reactant of Route 3
3-(Piperazin-1-YL)-1H-indazole
Reactant of Route 4
Reactant of Route 4
3-(Piperazin-1-YL)-1H-indazole
Reactant of Route 5
Reactant of Route 5
3-(Piperazin-1-YL)-1H-indazole
Reactant of Route 6
3-(Piperazin-1-YL)-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.